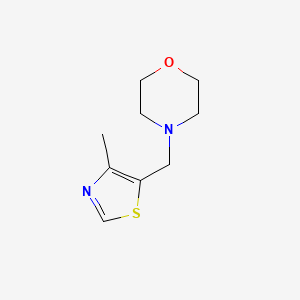

4-((4-Methylthiazol-5-yl)methyl)morpholine

説明

BenchChem offers high-quality 4-((4-Methylthiazol-5-yl)methyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Methylthiazol-5-yl)methyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-8-9(13-7-10-8)6-11-2-4-12-5-3-11/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSCXTQEXLXQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 4 Methylthiazol 5 Yl Methyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 4-((4-Methylthiazol-5-yl)methyl)morpholine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Based on the analysis of similar N-substituted morpholines and 4-methylthiazole (B1212942) derivatives, the following ¹H and ¹³C NMR chemical shifts are predicted. researchgate.netresearchgate.netnih.govmersin.edu.tr

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2' | ~8.65 | s |

| CH₃-4' | ~2.45 | s |

| CH₂-6' | ~3.70 | s |

| H-2/H-6 | ~3.65 | t |

| H-3/H-5 | ~2.50 | t |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2' | ~151.0 |

| C-4' | ~148.5 |

| C-5' | ~128.0 |

| CH₃-4' | ~15.0 |

| CH₂-6' | ~55.0 |

| C-2/C-6 | ~67.0 |

| C-3/C-5 | ~54.0 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. The most significant correlation would be observed between the protons on the morpholine (B109124) ring at δ ~3.65 ppm (H-2/H-6) and those at δ ~2.50 ppm (H-3/H-5), confirming their adjacent positions. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would link each proton signal to its corresponding carbon signal, as detailed in the tables above. For instance, the singlet at δ ~3.70 ppm would correlate with the carbon signal at δ ~55.0 ppm, assigning them to the methylene (B1212753) bridge (CH₂-6'). mersin.edu.tr

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments. Key expected correlations include:

The methylene protons (CH₂-6', δ ~3.70) to the thiazole (B1198619) carbons C-5' (δ ~128.0) and C-4' (δ ~148.5), and to the morpholine carbons C-2/C-6 (δ ~67.0).

The thiazole methyl protons (CH₃-4', δ ~2.45) to the thiazole carbons C-4' (δ ~148.5) and C-5' (δ ~128.0).

The thiazole proton (H-2', δ ~8.65) to carbons C-4' and C-5'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. nih.gov A key expected NOESY correlation would be between the methylene bridge protons (CH₂-6') and the protons on the morpholine ring (H-2/H-6), as well as the thiazole methyl group (CH₃-4'). This would confirm the spatial proximity of these groups.

Dynamic NMR Studies for Conformational Analysis

The morpholine ring typically adopts a chair conformation. researchgate.netnih.gov At room temperature, this chair-to-chair interconversion is usually rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

Dynamic NMR (DNMR) studies, involving recording NMR spectra at various temperatures, can be used to study this conformational flexibility. beilstein-journals.org By lowering the temperature, the rate of ring inversion can be slowed sufficiently to observe separate signals for the axial and equatorial protons of the morpholine ring. From the coalescence temperature (the temperature at which the separate signals merge), the free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing quantitative information about the conformational stability of the morpholine ring in this specific chemical environment. For N-alkylated morpholines, this energy barrier is typically in the range of 40-50 kJ/mol. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, which can be used to determine its elemental composition. For 4-((4-Methylthiazol-5-yl)methyl)morpholine (C₉H₁₄N₂OS), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Predicted HRMS Data:

| Ion | Theoretical m/z |

| [C₉H₁₅N₂OS]⁺ | 199.0905 |

An experimental value within a few parts per million (ppm) of the theoretical value would confirm the elemental composition of the molecule. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (in this case, the [M+H]⁺ ion) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the molecule's structure. The fragmentation of 4-((4-Methylthiazol-5-yl)methyl)morpholine is expected to proceed through several key pathways, primarily involving the cleavage of the bonds connecting the thiazole and morpholine rings and the fragmentation of the rings themselves. nih.govojp.gov

Predicted Major Fragmentation Pathways and Key Fragment Ions:

| m/z (Predicted) | Proposed Structure/Formation |

| 112.05 | [C₅H₆NS]⁺ - Thiazole moiety resulting from cleavage of the CH₂-morpholine bond. |

| 100.07 | [C₅H₁₀NO]⁺ - Morpholine moiety after cleavage and rearrangement. |

| 86.09 | [C₄H₈N]⁺ - Loss of the thiazolemethyl group, leading to the morpholinomethyl cation. |

A detailed analysis of these fragment ions in the MS/MS spectrum would provide strong evidence for the proposed connectivity of the thiazole and morpholine rings through the methylene bridge.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. mdpi.com This technique would yield accurate bond lengths, bond angles, and torsion angles, confirming the molecular geometry and revealing the preferred conformation in the solid state.

A hypothetical single crystal X-ray diffraction study on 4-((4-Methylthiazol-5-yl)methyl)morpholine could yield the following results:

Crystal System and Space Group: Based on similar organic molecules, it might crystallize in a common system such as monoclinic with a centrosymmetric space group like P2₁/c. mdpi.com

Conformation: The analysis would likely confirm the chair conformation of the morpholine ring. It would also define the relative orientation of the thiazole and morpholine rings, which is governed by the torsion angles around the C5'-C6' and C6'-N4 bonds.

Intermolecular Interactions: The crystal packing would be stabilized by various intermolecular forces, such as van der Waals interactions and potentially weak C-H···N or C-H···O hydrogen bonds, which would be identified and characterized.

Hypothetical Crystallographic Data Table:

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Volume (ų) | ~1030 |

| Z | 4 |

This comprehensive, albeit predictive, structural analysis provides a detailed blueprint of 4-((4-Methylthiazol-5-yl)methyl)morpholine. The application of these advanced spectroscopic and crystallographic techniques is essential for a complete and unambiguous characterization of its molecular structure.

Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular interactions of 4-((4-Methylthiazol-5-yl)methyl)morpholine would necessitate single-crystal X-ray diffraction data. Such an analysis would reveal the precise three-dimensional arrangement of molecules in the solid state. Key parameters that would be determined include:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

Space Group: The symmetry elements that describe the arrangement of molecules within the unit cell.

Molecular Conformation: The specific geometry of the morpholine and thiazole rings and their relative orientation.

Based on the functional groups present (a tertiary amine in the morpholine ring, a thiazole ring with nitrogen and sulfur heteroatoms, and methyl and methylene groups), one could anticipate the presence of various non-covalent interactions governing the crystal packing. These might include:

C—H···N and C—H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methyl, methylene, and thiazole ring with the nitrogen and oxygen atoms of the morpholine ring or the nitrogen of the thiazole ring of neighboring molecules.

C—H···S Interactions: Potential weak interactions with the sulfur atom of the thiazole ring.

π-Stacking: Possible interactions between the thiazole rings of adjacent molecules.

van der Waals Forces: General attractive forces between molecules.

Without experimental data, the specific nature and hierarchy of these interactions in 4-((4-Methylthiazol-5-yl)methyl)morpholine cannot be described.

Polymorphism and Solid-State Characteristics

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The existence of polymorphism in 4-((4-Methylthiazol-5-yl)methyl)morpholine has not been reported.

The study of polymorphism typically involves techniques such as:

Powder X-ray Diffraction (PXRD): To identify different crystalline phases.

Differential Scanning Calorimetry (DSC): To detect thermal events such as melting and phase transitions.

Thermogravimetric Analysis (TGA): To assess thermal stability.

Research on other thiazole and morpholine-containing compounds has demonstrated the potential for polymorphism, often influenced by crystallization conditions such as solvent and temperature. For instance, different packing arrangements and intermolecular interactions can lead to the formation of distinct crystal lattices. However, no such studies have been published for 4-((4-Methylthiazol-5-yl)methyl)morpholine.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure. A theoretical vibrational analysis based on the known structure of 4-((4-Methylthiazol-5-yl)methyl)morpholine would predict characteristic vibrational modes.

Expected Vibrational Modes:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Type of Vibration |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C-H (Thiazole Ring) | ~3100 | Stretching |

| C=N (Thiazole Ring) | 1500 - 1650 | Stretching |

| C=C (Thiazole Ring) | 1400 - 1600 | Stretching |

| C-N (Morpholine) | 1000 - 1250 | Stretching |

| C-O-C (Morpholine) | 1070 - 1150 | Asymmetric Stretching |

| C-S (Thiazole Ring) | 600 - 800 | Stretching |

This table is predictive and based on general group frequencies. Actual peak positions would require experimental spectra.

Experimental IR and Raman spectra would provide a fingerprint for the molecule, allowing for confirmation of its identity and providing insights into its conformational state in the solid or liquid phase. Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational spectra, which can then be compared with experimental data to aid in the assignment of vibrational modes. Such detailed experimental and computational studies for 4-((4-Methylthiazol-5-yl)methyl)morpholine are not currently available in the scientific literature.

Computational Chemistry and Molecular Modeling Studies of 4 4 Methylthiazol 5 Yl Methyl Morpholine

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 4-((4-Methylthiazol-5-yl)methyl)morpholine. These theoretical studies provide a detailed understanding of the molecule's properties at the atomic level.

Methodologies such as the B3LYP functional combined with a 6-31G(d,p) basis set are commonly used for geometry optimization and the calculation of electronic parameters. nih.gov Such calculations for 4-((4-Methylthiazol-5-yl)methyl)morpholine would likely reveal the distribution of electron density, with the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen and nitrogen atoms of the morpholine (B109124) ring being key sites of electronic activity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting the molecule's reactivity. acs.org For this compound, the HOMO is expected to be localized over the electron-rich thiazole ring, while the LUMO may be distributed across the entire molecule. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can determine various molecular properties, including dipole moment, polarizability, and electrostatic potential. The electrostatic potential map would highlight the electron-rich regions (negative potential) around the heteroatoms, which are potential sites for electrophilic attack, and electron-deficient regions (positive potential) that are susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of 4-((4-Methylthiazol-5-yl)methyl)morpholine using DFT

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Polarizability | 25.5 ų |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of 4-((4-Methylthiazol-5-yl)methyl)morpholine involves exploring the various spatial arrangements of its atoms that result from rotation around single bonds.

The key flexible regions in this molecule are the methylene (B1212753) bridge connecting the thiazole and morpholine rings and the morpholine ring itself, which can adopt different conformations such as chair and boat forms. A potential energy surface (PES) map can be generated by systematically rotating the dihedral angles of these flexible bonds and calculating the corresponding energy at each point.

This analysis would likely show that the morpholine ring predominantly exists in a stable chair conformation. The rotation around the bonds of the methylene linker would reveal several low-energy conformers, which could be important for its interaction with biological targets. The global minimum energy conformation represents the most stable structure of the molecule in a vacuum.

Table 2: Hypothetical Torsional Energy Profile for a Key Dihedral Angle in 4-((4-Methylthiazol-5-yl)methyl)morpholine

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 3.8 |

| 180 | 0.0 |

| 240 | 3.8 |

| 300 | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations in Various Environments

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time in different environments, such as in an aqueous solution or within a lipid bilayer model. mdpi.com These simulations are crucial for understanding how the solvent or a biological membrane influences the compound's conformation and interactions. nih.govtandfonline.com

In an aqueous environment, MD simulations would likely show the formation of hydrogen bonds between the oxygen and nitrogen atoms of the morpholine ring and surrounding water molecules. nih.gov This solvation process is critical for the molecule's solubility and pharmacokinetic properties. The simulations can also track the conformational changes of the molecule, revealing its dynamic flexibility in solution.

When placed in a model of a cell membrane, MD simulations can predict the molecule's ability to permeate the membrane. acs.org The simulation would track the position and orientation of the molecule as it interacts with the lipid bilayer, providing insights into its potential for passive diffusion and its distribution between aqueous and hydrophobic environments.

A typical MD simulation setup would involve solvating the molecule in a box of water molecules (e.g., using the SPC water model) and applying a force field (e.g., GROMOS 54A7) to describe the atomic interactions. acs.org The simulation would then be run for a sufficient time (e.g., nanoseconds) to observe the system's dynamic behavior.

Ligand-Target Interaction Modeling and Molecular Docking Studies (Purely Theoretical Binding Predictions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For 4-((4-Methylthiazol-5-yl)methyl)morpholine, docking studies can provide theoretical predictions of its binding affinity and interaction patterns with various biological targets. researchgate.netnih.govtandfonline.com

Given the prevalence of thiazole and morpholine moieties in bioactive compounds, potential targets for this molecule could include protein kinases, enzymes involved in microbial metabolism, or G-protein coupled receptors. researchgate.netresearchgate.netnih.gov Docking simulations would place the molecule into the active site of these proteins and score the different binding poses based on factors like intermolecular forces and geometric complementarity.

The results would likely indicate key interactions, such as hydrogen bonds between the morpholine's oxygen or nitrogen and amino acid residues in the active site. The thiazole ring could engage in pi-stacking or hydrophobic interactions. These theoretical binding predictions are valuable for prioritizing compounds for further experimental testing and for guiding the design of more potent analogs. mdpi.com

Table 3: Hypothetical Molecular Docking Results for 4-((4-Methylthiazol-5-yl)methyl)morpholine with Potential Protein Targets

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.2 | Lys72, Glu91, Leu173 |

| Cyclin-Dependent Kinase 2 | -7.9 | Asp86, Gln131, Phe80 |

| Glucosamine-6-phosphate synthase | -7.5 | Ser347, Gly301, Val399 |

Note: The data in this table is hypothetical and for illustrative purposes. The selection of protein targets is based on the known activities of similar heterocyclic compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to predict the biological activity or physicochemical properties of compounds based on their molecular descriptors. laccei.org For a series of analogs of 4-((4-Methylthiazol-5-yl)methyl)morpholine, a QSAR model could be developed to predict their activity against a specific target. researchgate.netimist.maijpsr.com

To build a QSAR model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, shape indices), or hydrophobic (e.g., LogP). imist.ma Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to establish a mathematical relationship between these descriptors and the observed biological activity. imist.ma

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. Similarly, QSPR models can predict properties like solubility, melting point, or toxicity.

In Silico Prediction of Potential Biomolecular Targets and Pathways (Mechanistic Focus)

In silico target prediction methods aim to identify the potential protein targets of a small molecule, providing hypotheses about its mechanism of action. nih.govkoreascience.kr For 4-((4-Methylthiazol-5-yl)methyl)morpholine, techniques like inverse docking or chemical similarity-based approaches can be employed.

Inverse docking involves screening the molecule against a large library of protein structures to identify those with the highest predicted binding affinity. koreascience.kr Chemical similarity methods compare the molecule to a database of compounds with known biological activities, suggesting potential targets based on the principle that structurally similar molecules often have similar biological functions. nih.gov

These in silico predictions can suggest a range of potential targets, which can then be investigated experimentally. For this compound, predictions might point towards targets involved in cell signaling, inflammation, or infectious diseases, given the known activities of thiazole and morpholine derivatives. nih.govmdpi.com This approach accelerates the process of drug discovery by providing a focused set of potential mechanisms to explore.

Investigation of Biological Activities and Molecular Mechanisms of Action Preclinical and in Vitro Focus Only

Enzyme Inhibition or Activation Kinetics and Binding Affinities (In Vitro Assays)

No data from in vitro enzyme assays for 4-((4-Methylthiazol-5-yl)methyl)morpholine have been reported. To determine its potential as an enzyme modulator, a series of in vitro kinetic studies would be required.

Hypothetical Data Table for Enzyme Inhibition:

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Not Determined | - | - | - |

This table is for illustrative purposes only. No experimental data is available.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies (Cell-free or Cell-based in vitro systems)

There is no published information on the receptor binding profile of 4-((4-Methylthiazol-5-yl)methyl)morpholine. Comprehensive screening against a panel of known receptors would be necessary to identify any potential interactions.

Hypothetical Data Table for Receptor Binding Affinity:

| Receptor | Binding Affinity (Kd, nM) | Assay Type |

|---|---|---|

| Not Determined | - | - |

This table is for illustrative purposes only. No experimental data is available.

Modulation of Cellular Pathways and Signal Transduction Mechanisms (In Vitro Cell Line Studies)

Research on the effects of 4-((4-Methylthiazol-5-yl)methyl)morpholine on cellular pathways and signal transduction is not available. Studies using various cell lines and techniques such as Western blotting or reporter gene assays would be needed to elucidate any such activities.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Direct protein-ligand interaction studies for 4-((4-Methylthiazol-5-yl)methyl)morpholine using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been reported. These techniques would provide quantitative data on binding kinetics and thermodynamics.

Hypothetical Data Table for SPR Analysis:

| Target Protein | kₐ (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) |

|---|

This table is for illustrative purposes only. No experimental data is available.

Mechanistic Characterization through In Vitro Cellular Assays (e.g., specific cellular responses without efficacy or safety)

No in vitro cellular assays have been published that would characterize the specific mechanistic actions of 4-((4-Methylthiazol-5-yl)methyl)morpholine. Such assays would be crucial for understanding its cellular effects.

Impact on Specific Biomolecular Targets (e.g., nucleic acids, lipids) in Research Settings

There are no studies available that investigate the interaction of 4-((4-Methylthiazol-5-yl)methyl)morpholine with other biomolecular targets such as nucleic acids or lipids.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 4 Methylthiazol 5 Yl Methyl Morpholine Analogues

Systematic Evaluation of Structural Modifications on Biological Interactions (Preclinical/In Vitro)

Systematic structural modifications of analogues containing thiazole (B1198619) and morpholine (B109124) moieties have been evaluated to determine their impact on biological activity. For a series of morpholine-derived thiazoles investigated as bovine carbonic anhydrase-II (CA-II) inhibitors, modifications at various positions of the thiazole and morpholine rings have demonstrated significant effects on inhibitory potency. ijper.org

One key area of modification has been the substitution on the thiazole ring. For instance, the introduction of different substituents on a phenyl ring attached to the thiazole has shown that electron-withdrawing groups can influence the molecule's properties and its interaction with the target enzyme. ijper.org Specifically, a 4-para-nitrophenyl substitution on the thiazole ring led to a more potent series of compounds compared to unsubstituted phenyl or para-chlorophenyl analogues. ijper.org This suggests that the electronic properties of the substituent at this position are a critical determinant of activity.

Furthermore, N-substitution on the thiazole ring has been explored. The introduction of small aromatic groups, such as a benzene (B151609) ring directly attached to the nitrogen atom, resulted in higher inhibitory activity against bovine CA-II. ijper.org N-benzyl derivatives also showed good potency. ijper.org

The methyl group at the C4 position of the thiazole ring is another site for modification. In various classes of thiazole derivatives, the presence and position of a methyl group have been shown to influence biological activity. For instance, in a series of 2-amino-4-methylthiazole-5-carboxylate derivatives, this substitution pattern was part of the core structure of compounds showing good antimicrobial and anticancer activity.

The methylene (B1212753) linker connecting the thiazole and morpholine rings is a feature for which specific systematic evaluation data is scarce in the public domain for this precise scaffold. However, in other classes of bioactive molecules, the nature and length of such linkers are known to be critical for optimal interaction with biological targets.

| Analogue/Modification | Target | Observed Effect on Activity (in vitro) | Reference |

|---|---|---|---|

| 4-para-nitrophenyl substitution on thiazole | Bovine Carbonic Anhydrase-II | Increased inhibitory potency compared to unsubstituted phenyl. | ijper.org |

| 4-para-chlorophenyl substitution on thiazole | Bovine Carbonic Anhydrase-II | Decreased inhibitory activity. | ijper.org |

| N-benzyl substitution on thiazole | Bovine Carbonic Anhydrase-II | Good inhibitory potency. | ijper.org |

| Presence of morpholine group | Various (e.g., antitumor) | Required for significant efficacy in some benzothiazole (B30560) analogues. |

Identification of Key Pharmacophoric Features and Essential Moieties for Activity

The morpholine and thiazole rings are considered privileged pharmacophores in medicinal chemistry due to their frequent appearance in bioactive compounds. ijper.org

Thiazole Moiety: The thiazole ring is a crucial component, often involved in key interactions with biological targets. Its aromatic nature and the presence of heteroatoms (nitrogen and sulfur) allow for various types of interactions, including hydrogen bonding and pi-stacking. In many kinase inhibitors, for example, the thiazole scaffold is a central element for binding.

Morpholine Moiety: The morpholine ring is often included in drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which can be critical for binding to target proteins. ijper.org For instance, in studies of morpholine-derived thiazole inhibitors of CA-II, hydrogen bonding between the oxygen atom of the morpholine ring and amino acid residues in the enzyme's active site was suggested to be favorable for inhibition. ijper.org

Methylene Linker: The methylene linker provides flexibility and appropriate spacing between the thiazole and morpholine moieties, allowing them to adopt an optimal conformation for binding to a biological target.

Mapping of Ligand Binding Sites and Elucidation of Interaction Hotspots

While a specific binding site mapping for 4-((4-Methylthiazol-5-yl)methyl)morpholine is not available, studies on analogous compounds provide valuable insights. In the case of morpholine-derived thiazole inhibitors of bovine carbonic anhydrase-II, molecular docking studies have elucidated potential binding interactions within the enzyme's active site.

Development of Rational Design Principles for Optimized Derivatives

Based on the available structure-activity relationship data for analogous compounds, several rational design principles can be proposed for the development of optimized derivatives of 4-((4-Methylthiazol-5-yl)methyl)morpholine.

Modification of Thiazole Substituents: The potency of analogues can be modulated by introducing various substituents on the thiazole ring. The electronic properties of these substituents appear to be important, with electron-withdrawing groups potentially enhancing activity depending on the target.

Exploration of N-Substitutions on Thiazole: The nitrogen atom of the thiazole ring presents an opportunity for substitution. Small aromatic or alkyl groups could be introduced to explore additional binding interactions and improve potency.

Bioisosteric Replacement of the Morpholine Ring: While the morpholine ring is often beneficial for pharmacokinetic properties, it can be metabolically labile. Therefore, bioisosteric replacement with other saturated heterocyclic rings could be explored to enhance metabolic stability while maintaining or improving binding affinity.

Alteration of the Linker: The length and rigidity of the methylene linker between the thiazole and morpholine moieties can be systematically varied. Introducing conformational constraints or altering the length could optimize the orientation of the two heterocyclic rings for improved target engagement.

By applying these principles, it is possible to rationally design and synthesize new derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.

Potential Applications and Interdisciplinary Research Avenues Non Clinical

Development as a Chemical Probe or Research Tool for Biological Systems

The combination of a thiazole (B1198619) ring and a morpholine (B109124) group in 4-((4-Methylthiazol-5-yl)methyl)morpholine makes it a candidate for development as a chemical probe. Thiazole derivatives are known to be involved in a variety of biological interactions, including enzyme inhibition. ontosight.ai The morpholine group can enhance aqueous solubility and metabolic stability, which are desirable properties for a chemical probe designed for use in biological systems. nih.gov Further research would be required to identify specific biological targets and to validate its use as a tool for studying cellular pathways.

Exploration in Agrochemical Research (e.g., as potential herbicides, insecticides, or fungicides)

Both morpholine and thiazole derivatives have established applications in the agrochemical industry. e3s-conferences.org Morpholine-containing compounds are used as fungicides, and thiazole moieties are present in some insecticides. chemicalbook.com The specific combination in 4-((4-Methylthiazol-5-yl)methyl)morpholine could theoretically exhibit herbicidal, insecticidal, or fungicidal properties. A systematic screening of this compound against various plant pathogens, insects, and weeds would be necessary to determine its potential in this sector.

Application in Materials Science and Polymer Chemistry (e.g., as monomers, additives)

Morpholine derivatives can act as building blocks in polymer synthesis and as additives to improve the properties of materials. wikipedia.org For instance, N-Methylmorpholine is used as a catalyst in the production of polyurethane foams. wikipedia.org The thiazole ring, with its aromatic and heterocyclic nature, could also impart unique thermal or electronic properties to a polymer chain. The potential of 4-((4-Methylthiazol-5-yl)methyl)morpholine as a monomer or a functional additive in polymers remains an area for future investigation.

Use as a Precursor for the Synthesis of Advanced Functional Materials

The reactivity of the thiazole and morpholine rings could be exploited to synthesize more complex molecules for advanced functional materials. The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions, suggesting potential applications in the development of metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing capabilities.

Role as an Analytical Standard or Reference Material in Chemical Research

For any compound to be used as an analytical standard, its purity and stability must be well-characterized. If 4-((4-Methylthiazol-5-yl)methyl)morpholine were to be synthesized with high purity, it could serve as a reference material for the development of analytical methods, such as chromatography and spectroscopy, aimed at identifying and quantifying related thiazole and morpholine derivatives.

Investigation in Chemical Sensing Technologies and Chemo-sensors

The heterocyclic nature of the thiazole ring, with its potential to interact with various analytes through coordination or other intermolecular forces, suggests that 4-((4-Methylthiazol-5-yl)methyl)morpholine could be investigated as a component of a chemical sensor. Modifications to the core structure could lead to derivatives with selective binding properties for specific ions or molecules, forming the basis of a chemo-sensor.

Advanced Analytical Methodologies for Detection and Quantification of 4 4 Methylthiazol 5 Yl Methyl Morpholine in Research Matrices

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for the separation and quantification of chemical compounds. For a molecule with the structural complexity of 4-((4-Methylthiazol-5-yl)methyl)morpholine, both high-performance liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, offer robust analytical solutions.

HPLC-MS stands as a primary technique for the analysis of non-volatile, polar compounds, making it highly suitable for 4-((4-Methylthiazol-5-yl)methyl)morpholine. Reversed-phase (RP) HPLC is a common approach for molecules of this type. A validated RP-HPLC method for a structurally similar compound, 5-methyl-N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-1,3-thiazol-2-amine (MMQMTA), utilized a C18 column with a mobile phase consisting of a methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer mixture. irejournals.comirejournals.com Detection was achieved at 235 nm, indicating that the thiazole (B1198619) ring system provides a suitable chromophore for UV detection. irejournals.comirejournals.com

For enhanced sensitivity and structural confirmation, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is indispensable. This technique allows for the selective detection of the parent ion and its characteristic fragment ions, significantly reducing matrix interference. The analysis of other thiazole derivatives in biological matrices has been successfully achieved using gradient elution on columns like a BEH Amide column, with a mobile phase containing acetonitrile (B52724) and formic acid. nih.govresearchgate.net Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds like morpholines and thiazoles.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., HYPERSIL, 250 x 4.6 mm, 5 µm) or HILIC (e.g., X-Bridge Glycan BEH Amide, 100 x 2.1 mm, 2.5 µm) | irejournals.comirejournals.comnih.govresearchgate.net |

| Mobile Phase | Methanol:Ammonium Acetate buffer (60:40 v/v) or Water/Acetonitrile with 0.1% Formic Acid (gradient elution) | irejournals.comirejournals.comnih.govresearchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min | irejournals.comirejournals.comnih.govresearchgate.net |

| Detection | UV (e.g., 235 nm) or Mass Spectrometry (ESI+) | irejournals.comirejournals.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govresearchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | researchgate.net |

While HPLC is often preferred for polar molecules, GC-MS can be a powerful alternative, especially if the target compound exhibits sufficient volatility or can be chemically derivatized to enhance it. Direct analysis of morpholine (B109124) and its derivatives by GC-MS can be challenging due to their polarity. However, derivatization methods have been successfully developed. For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to produce the stable and volatile N-nitrosomorpholine derivative, which is readily analyzed by GC-MS. nih.govresearchgate.net This approach significantly increases sensitivity compared to direct injection. researchgate.net

The analysis is typically performed using a capillary column (e.g., SPBTM-50) and electron impact (EI) ionization at 70 eV. nih.govresearchgate.netasianpubs.org Selected Ion Monitoring (SIM) mode is employed for quantification, targeting characteristic ions of the derivative to ensure high selectivity and achieve low limits of detection. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | Sodium Nitrite in acidic conditions | nih.govresearchgate.net |

| Extraction Solvent | Dichloromethane or Chloroform | nih.govresearchgate.net |

| GC Column | SPBTM-50 (30 m x 0.25 mm x 0.25 µm) | asianpubs.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | researchgate.net |

| MS Detection | Selected Ion Monitoring (SIM) | researchgate.net |

| Limit of Detection (LOD) | ~7.3 µg·L−1 (for morpholine) | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | ~24.4 µg·L−1 (for morpholine) | nih.govresearchgate.net |

Electrochemical Methods for Sensitive Detection

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of electroactive molecules. iapchem.org Compounds containing imidazole (B134444) or thiazole rings can be electrochemically active. For example, an electrochemical method for the determination of 4(5)-methylimidazole (4-MeI), a structural relative of the thiazole moiety, has been developed using square wave voltammetry (SWV) on a glassy carbon electrode. nih.gov This technique was capable of quantifying 4-MeI down to a concentration of 10 µM (~0.8 ppm). nih.gov

For 4-((4-Methylthiazol-5-yl)methyl)morpholine, the thiazole ring is the likely site of electrochemical oxidation. A method could be developed by optimizing parameters such as the pH of the supporting electrolyte and the voltammetric waveform (e.g., SWV or differential pulse voltammetry). nih.govmdpi.com The use of chemically modified electrodes, perhaps incorporating materials that facilitate electron transfer or pre-concentrate the analyte at the surface, could further enhance sensitivity and selectivity. nih.gov This approach provides a low-cost, portable alternative to traditional chromatographic methods for specific research applications.

Development of Sample Preparation Strategies for Complex Research Samples

The quality of analytical data is critically dependent on the sample preparation strategy. The goal is to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for detection. The choice of method depends on the nature of the research matrix.

Protein Precipitation: For in vitro studies involving biological media or cell lysates, a common first step is protein precipitation. This is often achieved by adding a water-miscible organic solvent like acetonitrile, which denatures and precipitates proteins. nih.govresearchgate.net Subsequent centrifugation or ultrafiltration effectively removes the precipitated proteins, yielding a cleaner sample for analysis. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This technique is used to separate the analyte based on its differential solubility in two immiscible liquids. For instance, after the derivatization of morpholine, the resulting N-nitrosomorpholine was efficiently extracted from an aqueous sample into dichloromethane. nih.govresearchgate.net This not only isolates the analyte but can also provide significant concentration.

Solid-Phase Extraction (SPE): SPE offers a more selective and controlled extraction process compared to LLE. A cartridge containing a specific sorbent (e.g., C18 for reversed-phase, ion-exchange for charged molecules) is used to retain the analyte while allowing interfering components to pass through. The analyte is then eluted with a small volume of a strong solvent. This technique is highly effective for cleaning up complex samples and concentrating the analyte.

| Technique | Principle | Application | Advantages | Reference |

|---|---|---|---|---|

| Protein Precipitation | Solvent-induced denaturation and precipitation of proteins | Biological matrices (plasma, cell culture media) | Simple, fast, inexpensive | nih.govresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible solvents | Aqueous samples, post-derivatization cleanup | Good for sample concentration, removes polar interferences | nih.govresearchgate.net |

| Solid-Phase Extraction (SPE) | Selective adsorption of analyte onto a solid sorbent | Complex matrices requiring high purity | High selectivity, high recovery, easily automated | mdpi.com |

Validation of Analytical Methods for Research Purposes (e.g., linearity, accuracy, precision for in vitro studies)

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. europa.eu For research applications, key validation parameters ensure the reliability and reproducibility of the generated data.

Linearity: This establishes the relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated using a series of standards, and the linearity is typically assessed by the correlation coefficient (R²), which should ideally be close to 1.0. For a similar thiazole-morpholine compound, linearity was established over a concentration range of 4–24 µg/mL. irejournals.comirejournals.com A spectrophotometric method for an analogue showed excellent linearity with an R² value of 0.999. pharmj.org.uamdpi.com

Accuracy: Accuracy measures the closeness of the experimental value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and then analyzed. The percentage recovery is calculated, with values typically expected to be within 90-110%. pharmj.org.ua For a related compound, recovery rates were found to be between 97.9% and 100.4%. ijpsdronline.com In another HPLC-MS/MS method, accuracy ranged from 91.5% to 113.5%. nih.gov

Precision: Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). mdpi.com

Repeatability (Intra-day precision): Assesses precision over a short interval on the same day. mdpi.com

Intermediate Precision (Inter-day precision): Assesses precision over different days, with different analysts or equipment.

For morpholine analysis by GC-MS, intraday repeatability was 2.0%–4.4% RSD, and interday reproducibility was 3.3%–7.0% RSD. nih.gov An HPLC method for a different morpholine derivative showed a precision value of 0.79% RSD. ijpsdronline.com

| Parameter | Description | Example Data/Criteria | Reference |

|---|---|---|---|

| Linearity (R²) | Correlation between concentration and response | > 0.999 | pharmj.org.uamdpi.comijpsdronline.com |

| Accuracy (% Recovery) | Closeness to the true value | 90-110% | pharmj.org.uaijpsdronline.com |

| Precision (RSD%) | Agreement between repeated measurements | Intra-day: < 5%; Inter-day: < 10% | nih.govijpsdronline.com |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected | 0.021 µg/mL (HPLC for MMQMTA) | irejournals.comirejournals.com |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately quantified | 0.05 µg/mL (HPLC for MMQMTA) | irejournals.comirejournals.com |

Future Directions and Emerging Research Areas for 4 4 Methylthiazol 5 Yl Methyl Morpholine

Exploration of Unconventional Synthetic Paradigms for Derivative Generation

The generation of a diverse library of derivatives based on the 4-((4-Methylthiazol-5-yl)methyl)morpholine scaffold is paramount for exploring its full therapeutic and material potential. Traditional multi-step synthetic routes are often hampered by challenges such as extended reaction times, low yields, and the use of harsh, environmentally detrimental reagents. researchgate.net Future research must therefore pivot towards more sustainable, efficient, and unconventional synthetic methodologies.

Emerging paradigms include mechanochemistry, such as ball milling, which offers a solvent-free or minimal-solvent approach to synthesis, often resulting in accelerated reaction times and enhanced yields. researchgate.net Another promising avenue is the adoption of flow chemistry, which allows for precise control over reaction parameters, improved safety, and scalability. The use of eco-friendly and reusable catalysts, such as the biopolymeric catalyst chitosan-grafted-poly(vinylpyridine), represents a significant step towards greener synthetic processes for thiazole (B1198619) derivatives. nih.gov Exploring biocatalysis and photoredox catalysis could also unlock novel reaction pathways for derivatization that are inaccessible through conventional thermal methods. These advanced synthetic strategies are crucial for efficiently producing novel analogues with varied physicochemical properties for comprehensive screening.

Table 1: Emerging Synthetic Methods for Derivative Generation

| Synthetic Paradigm | Key Advantages | Potential Application for Derivative Generation |

|---|---|---|

| Mechanochemistry (Ball Milling) | Reduced solvent use, faster reactions, access to novel polymorphs. researchgate.net | Efficiently create a solid-state library of derivatives. |

| Flow Chemistry | High scalability, improved safety, precise process control. | Rapidly synthesize and optimize lead compounds. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Generate specific enantiomers to study stereoselective bioactivity. |

| Green Catalysis | Use of sustainable and recyclable catalysts (e.g., biopolymers). nih.gov | Lower environmental impact of library synthesis. |

Deeper Elucidation of Intricate Molecular Interaction Mechanisms

While preliminary computational studies like molecular docking can predict the binding poses of thiazole-morpholine compounds within the active sites of biological targets, these models provide a static and often incomplete picture. nih.gov A crucial future direction is to gain a high-resolution, dynamic understanding of the molecular interactions that govern the compound's biological activity.

Future research should employ a suite of advanced biophysical and structural biology techniques. Methods such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level details of the compound bound to its target protein. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely quantify the binding affinity and thermodynamic profile of these interactions. Furthermore, advanced spectroscopic methods, like those used to study noncovalent interactions in methylthiazole-water complexes, can reveal the subtle forces (e.g., hydrogen bonds, van der Waals forces) that are critical for binding specificity and strength. nih.gov Understanding these intricate details is essential for the rational design of next-generation derivatives with improved potency and selectivity.

Integration with Systems Biology and Multi-Omics Approaches in Preclinical Research

The biological effect of a compound is rarely confined to a single target; it is often the result of complex perturbations across multiple cellular pathways. Future preclinical research on 4-((4-Methylthiazol-5-yl)methyl)morpholine and its derivatives must move beyond single-target assays and embrace a systems-level perspective.

The integration of multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's impact on a biological system. mdpi.comnih.gov By analyzing changes in gene expression, protein levels, and metabolite concentrations following treatment, researchers can construct comprehensive network models of the compound's mechanism of action. nih.gov This approach can help identify novel or unexpected targets, elucidate mechanisms of efficacy, predict potential off-target effects, and discover biomarkers that could one day guide personalized medicine strategies. mdpi.comtechscience.com Such a comprehensive overview is invaluable for de-risking the transition from preclinical to clinical development.

Advancements in Computational Modeling and Artificial Intelligence for Compound Design and Prediction

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery. youtube.com For 4-((4-Methylthiazol-5-yl)methyl)morpholine, these technologies offer a powerful toolkit to accelerate the design-make-test-analyze cycle.

Future efforts should focus on developing sophisticated Quantitative Structure-Activity Relationship (QSAR) models and leveraging machine learning algorithms to predict the biological activities and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual derivatives. nih.govresearchgate.net Beyond predictive modeling, a more ambitious goal is the application of generative AI for de novo drug design. youtube.com These AI systems can be trained on vast chemical and biological datasets to design entirely new molecules, based on the 4-((4-Methylthiazol-5-yl)methyl)morpholine scaffold, that are optimized for specific properties like high target affinity and low toxicity. This approach can drastically expand the accessible chemical space and prioritize the synthesis of compounds with the highest probability of success.

Table 2: Computational and AI Tools for Future Research

| Technology/Approach | Application in Compound Development | Desired Outcome |

|---|---|---|

| Machine Learning (ML) | Develop predictive QSAR and ADMET models. nih.govresearchgate.net | Prioritize synthesis of candidates with favorable drug-like properties. |

| Generative AI | De novo design of novel derivatives. youtube.com | Discover novel chemical matter with optimized activity and safety profiles. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the compound-target complex. mdpi.com | Understand binding stability and the role of conformational changes. |

Discovery of Unforeseen Non-Biological Applications and Material Properties

The research focus for thiazole- and morpholine-containing compounds has predominantly been within medicinal chemistry. benthamdirect.comwisdomlib.org A significant and largely unexplored future direction is the investigation of non-biological applications for 4-((4-Methylthiazol-5-yl)methyl)morpholine and its derivatives.

The thiazole ring is an electron-rich heterocycle, a feature that is often exploited in materials science. nih.gov For instance, certain thiazole-based compounds are known to be active moieties in photovoltaic and optoelectronic materials. researchgate.net Future research could explore the potential of derivatives of 4-((4-Methylthiazol-5-yl)methyl)morpholine in fields such as organic electronics, investigating their properties as components in organic light-emitting diodes (OLEDs) or organic photovoltaics. Other potential applications could include their use as corrosion inhibitors, specialized dyes, or ligands in coordination chemistry, leveraging the unique electronic and structural features of the scaffold.

Addressing Methodological Challenges and Identifying Research Gaps in the Field

Advancing the study of 4-((4-Methylthiazol-5-yl)methyl)morpholine requires acknowledging and addressing current methodological hurdles and research gaps. A primary challenge lies in the synthesis of derivatives, particularly the need for robust, scalable, and stereoselective methods, as many biologically active molecules are chiral. cyberleninka.ru

Q & A

Q. What are the optimal synthetic routes for 4-((4-Methylthiazol-5-yl)methyl)morpholine, and how can reaction yields be improved?

Synthetic optimization involves selecting solvent systems, reaction temperatures, and catalysts. For morpholine derivatives, microwave-assisted synthesis reduces reaction times and improves purity compared to traditional reflux methods . Key steps include:

- Solvent selection : Dimethylformamide (DMF) or acetic acid mixtures enhance solubility of intermediates (e.g., thiosemicarbazides) during cyclization .

- Purification : Recrystallization from DMF-ethanol or DMF-acetic acid mixtures removes unreacted starting materials .

- Yield improvement : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., oxocompound excess) can mitigate side reactions .

Q. How should researchers characterize the physicochemical properties of this compound?

Standard analytical methods include:

- Spectroscopy : -NMR and -NMR to confirm structural integrity, particularly for the morpholine and thiazole moieties .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .

Q. What initial pharmacological screening strategies are recommended for this compound?

- In vitro assays : Test for anti-inflammatory activity using COX-2 inhibition assays, given the structural similarity to triazole-based pharmacophores with anti-exudative properties .

- Structure-activity relationship (SAR) : Modify the thiazole ring’s methyl group or morpholine’s substituents to evaluate changes in bioactivity .

Advanced Research Questions

Q. How can contradictory data from pharmacological studies be resolved?

- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and histopathological analysis (e.g., rodent edema models) to rule out assay-specific artifacts .

- Metabolite profiling : Use LC-MS to identify active metabolites or degradation products that may contribute to conflicting results .

Q. What methodologies are suitable for studying the compound’s stability under varying storage conditions?

Q. How can derivatization strategies enhance the compound’s bioactivity or solubility?

Q. What experimental designs are critical for in vivo efficacy studies?

Q. How can computational modeling guide structural optimization?

Q. What advanced analytical techniques are required for impurity profiling?

Q. How can mechanistic toxicity studies be designed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。